1-[3-(4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole
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Overview
Description
1-[3-(4-Fluorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole is a synthetic organic compound characterized by the presence of a fluorophenoxy group, a nitrophenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-fluorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic aromatic substitution reaction between 4-fluorophenol and 3-nitrochlorobenzene to form 3-(4-fluorophenoxy)-5-nitrophenyl intermediate. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to form the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the process is also considered to ensure efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Fluorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The tetrazole ring can be reduced to form different derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
1-[3-(4-Fluorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The fluorophenoxy and nitrophenyl groups contribute to its binding affinity and specificity towards these targets. The tetrazole ring may play a role in stabilizing the compound and enhancing its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenoxy)-4-nitrobenzene: Similar structure but lacks the tetrazole ring.
1-(4-(4-Fluorophenoxy)-3-nitrophenyl)ethanone: Contains a ketone group instead of the tetrazole ring.
Uniqueness
1-[3-(4-Fluorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds without the tetrazole ring.
Properties
Molecular Formula |
C13H8FN5O3 |
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Molecular Weight |
301.23 g/mol |
IUPAC Name |
1-[3-(4-fluorophenoxy)-5-nitrophenyl]tetrazole |
InChI |
InChI=1S/C13H8FN5O3/c14-9-1-3-12(4-2-9)22-13-6-10(18-8-15-16-17-18)5-11(7-13)19(20)21/h1-8H |
InChI Key |
AASJQEPHBXJBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N3C=NN=N3)F |
Origin of Product |
United States |
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